3-Hydroxyethyldeoxyuridine
Description
3-Hydroxyethyldeoxyuridine (3-HE-dU) is a DNA lesion formed via alkylation of deoxycytidine (dC) at the N3 position by ethylene oxide, followed by rapid hydrolytic deamination of the intermediate 3-hydroxyethyl-deoxycytidine (3-HE-dC) (Fig. 1) . This lesion is chemically stable in DNA and persists in vivo due to the absence of known repair mechanisms in prokaryotes or eukaryotes . Its structural hallmark is a hydroxyethyl group (-CH₂CH₂OH) attached to the N3 position of deoxyuridine (Fig. 1) .
In vitro replication studies demonstrate that 3-HE-dU acts as a replication block, halting DNA polymerases such as E. coli Klenow fragment (Kf Pol I) and bacteriophage T7 polymerase (T7 Pol) at the lesion site. However, polymerases lacking 3'→5' exonuclease proofreading activity (e.g., Kf Pol I exo⁻ or T7 Pol exo⁻) facilitate bypass synthesis, leading to misincorporation of dA or dT opposite 3-HE-dU . This mispairing is implicated in G→A and G→T mutations, which are critical in mutagenesis and carcinogenesis induced by ethylene oxide .
Properties
CAS No. |
111447-33-7 |
|---|---|
Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c14-4-3-12-9(17)1-2-13(11(12)18)10-5-7(16)8(6-15)19-10/h1-2,7-8,10,14-16H,3-6H2/t7-,8+,10+/m0/s1 |
InChI Key |
IYLUHFMMDXPRTF-QXFUBDJGSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CCO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |
Other CAS No. |
111447-33-7 |
Synonyms |
3-(2-hydroxyethyl)-2'-deoxyuridine 3-HE-dU 3-hydroxyethyldeoxyuridine |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Ethyl-deoxythymidine (3-Et-dT)
- Structure : Features an ethyl group (-CH₂CH₃) at the N3 position of deoxythymidine .
- Formation : Produced by alkylation of thymidine with ethylating agents.
- Replication Block : Similar to 3-HE-dU, 3-Et-dT strongly blocks replication by Kf Pol I and T7 Pol. However, bypass requires Mn²⁺ ions, unlike 3-HE-dU, which is bypassed under high dNTP concentrations .
- Mutagenicity : Predominantly induces T→A transversions .
O⁶-Hydroxyethyl-deoxyguanosine (O⁶-HE-dG)
- Structure: A hydroxyethyl group at the O⁶ position of deoxyguanosine .
- Formation : Generated by ethylene oxide alkylation at the O⁶ position of guanine.
- Repair : Efficiently repaired by O⁶-alkylguanine-DNA alkyltransferase (AGT), unlike 3-HE-dU .
- Mutagenicity : Causes G→A transitions due to mispairing with thymine during replication .
Key Difference : O⁶-HE-dG is transient in vivo due to repair, whereas 3-HE-dU’s persistence amplifies its mutagenic impact.
3-Hydroxyethyl-deoxycytidine (3-HE-dC)
- Structure : Precursor to 3-HE-dU, with a hydroxyethyl group at the N3 position of deoxycytidine .
- Formation : Direct alkylation product of dC by ethylene oxide.
- Stability : Rapidly deaminates (60-fold faster than 3-ethyl-dC) to form 3-HE-dU .
- Mutagenic Role : Transient intermediate; its instability shifts mutagenic responsibility to 3-HE-dU.
Hydroxymethyl-deoxyuridine (HM-dU)
Comparative Analysis of Replication Blockage and Bypass Efficiency
Mechanistic Insights from Polymerase Studies
- Proofreading Activity : Wild-type polymerases (exo⁺) excise misincorporated nucleotides opposite 3-HE-dU, limiting bypass (<3% for Kf Pol I). Exo⁻ variants (e.g., Kf Pol I exo⁻) allow 60% bypass at 200 μM dNTP, while T7 Pol exo⁻ achieves 90% .
- Nucleotide Concentration : Higher dNTP levels increase misinsertion rates (e.g., dA incorporation rises from 25% to 60% for Kf Pol I exo⁻) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
